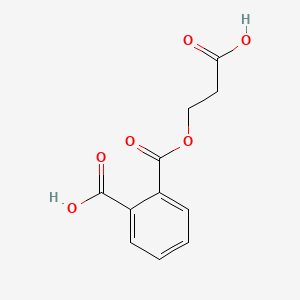

Mono(2-carboxyethyl) Phthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mono(2-carboxyethyl) phthalate (MCEP) is a synthetic organic compound that has been used in many applications, from industrial and agricultural products to cosmetics and pharmaceuticals. It is a derivative of phthalic acid and is used as a plasticizer in many products. MCEP has a wide range of properties and applications, making it an important compound in many industries.

Aplicaciones Científicas De Investigación

Phthalate Exposure Assessment : Studies have utilized the measurement of Mono(2-carboxyethyl) Phthalate and other phthalate metabolites in biological samples like urine, serum, and breast milk to assess human exposure to phthalates. This is important for understanding the extent of exposure in different populations and the potential health risks associated with it (Silva et al., 2005), (Hines et al., 2008).

Health Implications : Research has linked phthalate exposure to various health issues, including endocrine disruption and potential risks for conditions like diabetes and reproductive issues. The presence of Mono(2-carboxyethyl) Phthalate and other metabolites in human samples has been associated with these health outcomes (López-Carrillo et al., 2009), (Svensson et al., 2011).

Environmental and Consumer Product Research : Studies have also focused on determining the levels of phthalate metabolites in various environmental samples and consumer products. This research is crucial for understanding how these chemicals are released into the environment and how they might be ingested or absorbed by humans (Cao, 2010).

Biomonitoring and Public Health : The detection and quantification of phthalate metabolites, including Mono(2-carboxyethyl) Phthalate, in human samples is an essential part of biomonitoring efforts. These efforts help public health officials and researchers to monitor the exposure levels in different demographic groups and take necessary actions to mitigate the risks (Barr et al., 2003).

Mecanismo De Acción

Target of Action

Mono(2-carboxyethyl) Phthalate primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism , affecting the balance of hormones in the organism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Mono(2-carboxyethyl) Phthalate interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . It also activates the aryl hydrocarbon receptor (AHR) to impair follicle growth and reduce estrogen production and signaling in ovarian antral follicles .

Biochemical Pathways

Mono(2-carboxyethyl) Phthalate affects several biochemical pathways. It has been suggested that environmental chemicals, such as phthalates, could be interacting with the hormonal system, thereby aberrantly modulating their action in an agonistic/antagonistic manner . It also activates the PI3K/AKT, Nrf2, and NF-κB signaling pathways .

Pharmacokinetics

The pharmacokinetics of Mono(2-carboxyethyl) Phthalate involves its absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

Mono(2-carboxyethyl) Phthalate induces various molecular and cellular effects. It has been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . It also impairs follicle growth and reduces estrogen production and signaling in ovarian antral follicles . Moreover, it differentially affects placental gene expression based on concentration, fetal sex, and trophoblast cell type .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Mono(2-carboxyethyl) Phthalate. Human exposure to phthalates can occur through various routes including ingestion by contaminated food, absorption through skin, and inhalation . These environmental contaminants pose a significant risk as they potentially influence inflammation and oxidative stress .

Propiedades

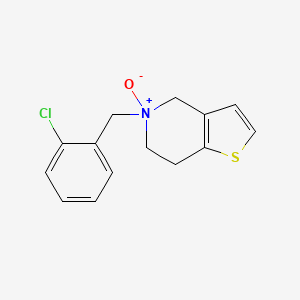

IUPAC Name |

2-(2-carboxyethoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXPVFSMSBQPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858131 |

Source

|

| Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono(2-carboxyethyl) Phthalate | |

CAS RN |

92569-47-6 |

Source

|

| Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)